

# An In-depth Technical Guide to the Solubility of 4-Amino-6-methoxypyrimidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-6-methoxypyrimidine

Cat. No.: B042944

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This technical guide provides a comprehensive overview of the solubility of **4-amino-6-methoxypyrimidine**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for **4-amino-6-methoxypyrimidine** in public literature, this document presents qualitative solubility information, data for structurally similar compounds, and detailed experimental protocols for solubility determination.

## Physicochemical Properties

Property	Value	Reference
CAS Number	696-45-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O	[1]
Molecular Weight	125.13 g/mol	[1]
Melting Point	157-160 °C	[1][2]
Appearance	White to yellow powder	[2]

## Solubility Profile

Quantitative solubility data for **4-amino-6-methoxypyrimidine** is not readily available in published literature. However, based on the solubility of structurally related pyrimidine

derivatives, a qualitative solubility profile can be inferred. The presence of both an amino and a methoxy group suggests that **4-amino-6-methoxypyrimidine** will exhibit solubility in a range of polar organic solvents.

Table 1: Qualitative and Quantitative Solubility Data of Structurally Similar Pyrimidine Derivatives

Compound	Solvent	Temperature (°C)	Solubility	Reference
4-Aminopyridine	Water	20	112 g/L	[3]
Ethanol	Room Temperature	Soluble	[3]	
Methanol	Room Temperature	Soluble	[3]	
Acetone	Room Temperature	Soluble	[3]	
Acetonitrile	Room Temperature	Soluble		
Dimethylformamide (DMF)	Room Temperature	Soluble		
Dimethyl Sulfoxide (DMSO)	Room Temperature	Soluble		
Tetrahydrofuran (THF)	Room Temperature	Soluble		
2-Amino-4-chloro-6-methoxypyrimidine	Aqueous-Methanol Mixtures	5 - 50	Mole fraction solubility data available	[4]
Aqueous-Ethanol Mixtures	5 - 50	Mole fraction solubility data available	[4]	
Aqueous-Acetone Mixtures	5 - 50	Mole fraction solubility data available	[4]	
Aqueous-N,N-dimethylformamide Mixtures	5 - 50	Mole fraction solubility data available	[4]	

4-Amino-2,6-dimethoxypyrimidine	Methanol	Room Temperature	25 mg/mL	[5]
Various Pyrimidine Derivatives	Methanol	25 - 55	Mole fraction solubility data available	[6]
N,N-Dimethylformamide (DMF)	25 - 55	Mole fraction solubility data available	[7]	
Carbon Tetrachloride	25 - 55	Mole fraction solubility data available	[7]	

Generally, the solubility of pyrimidine derivatives in organic solvents increases with a rise in temperature, as the dissolution process is often endothermic[8].

## Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **4-amino-6-methoxypyrimidine**.

### 3.1. Equilibrium Shake-Flask Method

This is a widely used and accurate method for determining equilibrium solubility.

- Materials:
  - **4-Amino-6-methoxypyrimidine**
  - Selected solvent(s) of high purity
  - Thermostatically controlled shaker or water bath
  - Analytical balance
  - Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

- Vials with tight-fitting caps
- Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
- Procedure:
  - Add an excess amount of **4-amino-6-methoxypyrimidine** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
  - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
  - After equilibration, allow the undissolved solid to settle by stopping the agitation and letting the vials stand in the temperature-controlled environment for several hours.
  - Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
  - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
  - Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
  - Analyze the concentration of **4-amino-6-methoxypyrimidine** in the diluted filtrate using a validated analytical method, such as HPLC-UV.
  - Calculate the solubility in units such as mg/mL or mol/L.

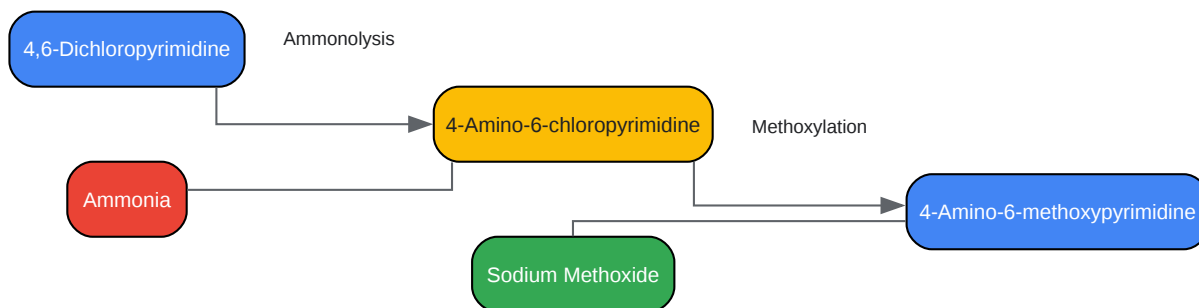
### 3.2. Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation for quantification.

- Materials:
  - Same as the shake-flask method, with the addition of a drying oven or vacuum desiccator.
- Procedure:
  - Follow steps 1-6 of the Equilibrium Shake-Flask Method.
  - Accurately weigh a clean, dry evaporating dish or vial.
  - Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed container.
  - Evaporate the solvent completely under a gentle stream of nitrogen, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.
  - Once the solvent is fully evaporated and the solute is completely dry, reweigh the container with the dried solute.
  - The mass of the dissolved **4-amino-6-methoxypyrimidine** is the difference between the final and initial weights of the container.
  - Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

## Synthesis Pathway of 4-Amino-6-methoxypyrimidine

**4-Amino-6-methoxypyrimidine** is a key intermediate in the synthesis of pharmaceuticals like Sulfamethazine and PARP-1 inhibitors[9]. A common synthetic route involves the reaction of 4,6-dichloropyrimidine with ammonia followed by reaction with a methoxide source[10].

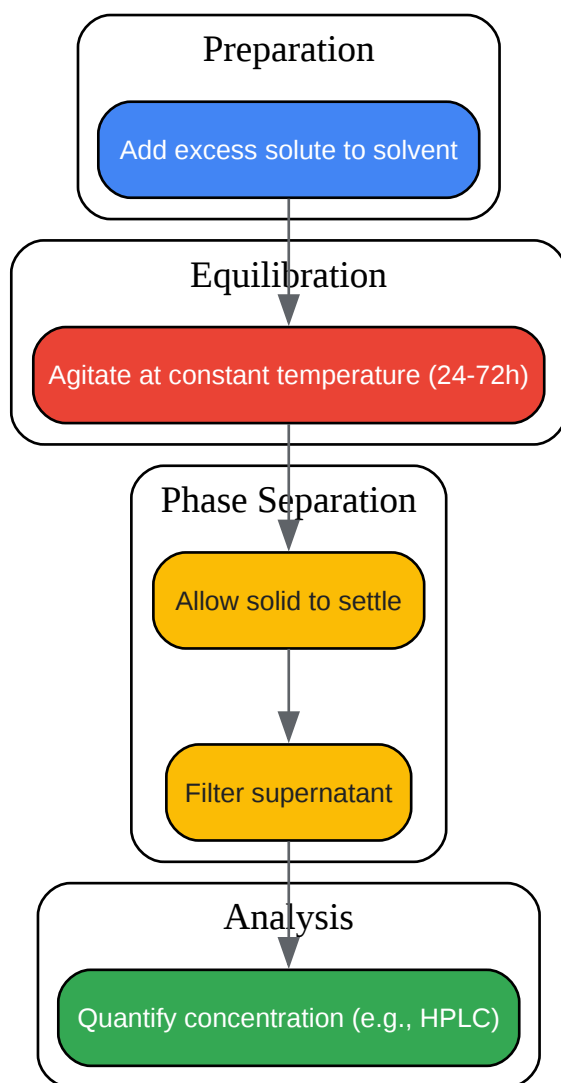


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Caption: Synthesis of **4-Amino-6-methoxypyrimidine**.

## Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound like **4-amino-6-methoxypyrimidine** is depicted below.



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Caption: General workflow for solubility determination.

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Address: 3281 E Guasti Rd

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